molecular formula C12H16NNaO3 B1445898 Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate CAS No. 1803586-47-1

Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate

Cat. No. B1445898
CAS RN: 1803586-47-1
M. Wt: 245.25 g/mol
InChI Key: RQVOALUFDJBFRQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Sodium 2-(3-methoxypyridin-2-yl)acetate” is a chemical compound with the CAS Number: 1643136-45-1. It has a molecular weight of 189.15 and its molecular formula is C8H8NNAO3 . It is a yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for “Sodium 2-(3-methoxypyridin-2-yl)acetate” is 1S/C8H9NO3.Na/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 .


Physical And Chemical Properties Analysis

“Sodium 2-(3-methoxypyridin-2-yl)acetate” is a yellow solid at room temperature . Its molecular weight is 189.146 . Unfortunately, other physical and chemical properties like boiling point, melting point, and flash point are not available .

Scientific Research Applications

Antifungal, Antibacterial, Antioxidant, and Cytotoxic Activities

A study by Xiao et al. (2014) investigated compounds isolated from the endophytic fungus Botryosphaeria dothidea, including a related α-pyridone derivative. These compounds were evaluated for antimicrobial, antioxidant, and cytotoxicity activities. Specifically, some compounds displayed potent antifungal activity against plant pathogens and strong cytotoxicity against cancer cell lines, suggesting potential applications in agriculture and cancer research (Xiao et al., 2014).

Applications in Polymer Chemistry

Paneva et al. (2006) described the preparation of well-defined diblock copolymers using sodium 2-acrylamido-2-methyl-1-propane sulfonate, a compound with structural similarities. These copolymers have applications in various fields, such as detergents, thickeners, and medical areas due to their anticoagulant properties and compatibility with blood (Paneva et al., 2006).

Synthesis and Characterisation of Schiff Bases

Opozda et al. (2006) focused on the synthesis and characterization of Schiff bases derived from similar pyridine compounds. The study highlighted the potential of these bases in creating hydrogen-bonded structures, which can be significant in materials science and pharmaceutical research (Opozda et al., 2006).

Nucleophilic Amination for Medicinal Chemistry

Pang et al. (2018) developed a new protocol for the nucleophilic amination of methoxypyridines, closely related to Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate. This method provides a concise access to various aminopyridines, which are of interest in medicinal chemistry (Pang et al., 2018).

Coordination Chemistry and Structural Analysis

Baul et al. (2017) explored the synthesis of dinuclear organotin(IV) coordination polymers derived from Schiff bases, involving similar pyridine structures. These polymers have potential applications in material science and catalysis (Baul et al., 2017).

Kinetics and Mechanism in Chemical Reactions

Idris et al. (2006) investigated the kinetics and mechanism of the reduction of dichromate ion by a compound structurally related to this compound. Understanding such reactions is crucial in analytical chemistry and industrial processes (Idris et al., 2006).

Safety and Hazards

The safety information available indicates that “Sodium 2-(3-methoxypyridin-2-yl)acetate” has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H302, H315, and H319. The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

sodium;2-(3-methoxypyridin-2-yl)-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.Na/c1-8(2)7-9(12(14)15)11-10(16-3)5-4-6-13-11;/h4-6,8-9H,7H2,1-3H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVOALUFDJBFRQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate
Reactant of Route 2
Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate
Reactant of Route 3
Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate
Reactant of Route 4
Reactant of Route 4
Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate
Reactant of Route 5
Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate
Reactant of Route 6
Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.